Progesterone: A Technical Guide on its Discovery, Origin, and Core Biological Mechanisms
Progesterone: A Technical Guide on its Discovery, Origin, and Core Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the steroid hormone progesterone, from its initial discovery and sources to its complex signaling pathways and the experimental methodologies used to study it. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of progesterone's biology and the techniques for its investigation.
Discovery and Origin
Progesterone, a key steroid hormone, was first isolated in 1934.[1] Research leading to its discovery began in the mid-1800s, with key observations pointing to the necessity of the maternal corpus luteum for establishing and maintaining pregnancy.[2] Experiments involving the removal of the corpus luteum and the effects of its extracts in animal models laid the groundwork for the eventual isolation and characterization of the hormone, initially named "progestin".[2]
Endogenously, progesterone is primarily secreted by the corpus luteum in the ovary during the second half of the menstrual cycle. During pregnancy, the placenta takes over as the main producer of progesterone. It is also synthesized in smaller amounts by the adrenal glands and the testes.[3] The biosynthesis of progesterone in mammals starts from cholesterol, which is converted to pregnenolone, and then to progesterone.[4]
Interestingly, progesterone has also been discovered in plants, such as the leaves of the Common Walnut tree, challenging the long-held belief that it was exclusively produced by animals.[5] While the physiological role of progesterone in plants is not fully understood, this discovery suggests it might be an ancient bioregulator.[5] For pharmaceutical production, progesterone is often synthesized from plant-derived sterols like diosgenin, found in yams of the Dioscorea species.
Quantitative Bioactivity and Receptor Affinity Data
The biological effects of progesterone are mediated through its interaction with various receptors. The following tables summarize key quantitative data regarding its bioactivity (EC50 and IC50 values) and binding affinity (Kd) for its primary receptors.
Table 1: Progesterone Bioactivity (EC50 and IC50 Values)
| Parameter | Receptor/Cell Line | Value | Reference |
| EC50 | Human Progesterone Receptor-A (PR-A) | 7.7 nM | [6] |
| EC50 | Human Progesterone Receptor-B (PR-B) | 8.0 nM | [6] |
| IC50 | 5α-reductase type 1 | 1,375 nM | [6] |
| IC50 | 5α-reductase type 2 | 88 nM | [6] |
| IC50 | Ovarian Cancer Cells (ES-2) | 21.24 ± 1.25 µM | [7] |
| IC50 | Ovarian Cancer Cells (TOV-21G) | 25.18 ± 2.14 µM | [7] |
| IC50 | Endometrial Cancer Cells (HEC-1A) | 22.35 ± 1.54 µM | [7] |
| IC50 | Endometrial Cancer Cells (HEC-59) | 18.97 ± 2.35 µM | [7] |
Table 2: Progesterone Receptor Binding Affinity (Kd and Ki Values)
| Parameter | Receptor | Value | Reference |
| Kd | Nuclear Progesterone Receptor (Rat Placenta) | 2.9-3.2 nM | [8] |
| Ki | Native Progesterone Receptor | 1.9 nM (average) | [9] |
| Ki | Glucocorticoid Receptor | ~2 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and functional assessment of progesterone.
Extraction of Progesterone from Plasma/Serum
3.1.1. Liquid-Liquid Extraction for Progesterone Analysis
This protocol is adapted for the extraction of progesterone from plasma for subsequent analysis.
Materials:
-
Plasma sample
-
Petroleum ether
-
10x75 mm glass tubes
-
Vortex mixer
-
Nitrogen gas evaporator
-
Diluted extraction buffer
Procedure:
-
Pipette 100 µL of plasma into a 10x75 mm glass tube.[7]
-
Add 1 mL of petroleum ether to the tube.[7]
-
Vortex the tube for 30 seconds to ensure thorough mixing.[7]
-
Allow the phases to separate.[7]
-
Carefully transfer the upper organic phase to a clean glass tube.[7]
-
Evaporate the solvent to dryness using a gentle stream of nitrogen gas.[7]
-
Reconstitute the dried residue in 500 µL of a diluted extraction buffer.[7]
-
Vortex the tube to dissolve the residue completely before proceeding with the assay.[7]
3.1.2. Solid-Phase Extraction (SPE) for Progesterone Analysis from Serum
This protocol outlines a general procedure for the solid-phase extraction of steroids, including progesterone, from serum samples.
Materials:
-
Serum sample
-
SOLAµ HRP 96-well SPE plate
-
Water
-
Methanol
-
Centrifuge
Procedure:
-
Spike calibrators or quality controls into charcoal-stripped serum or a neat solution.
-
Mix the sample with water and methanol.
-
Load the mixture directly onto the SOLAµ HRP 96-well SPE plate. No preconditioning of the plate is necessary.[10]
-
Wash the plate with 30% methanol to remove interfering substances.[10]
-
Elute the steroids with two volumes of 25 µL of methanol each.[10]
-
Dilute the eluates with 50 µL of water.[10]
-
Inject 50 µL of the diluted eluate for LC-MS/MS analysis.[10]
Analysis of Progesterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of progesterone in biological samples using LC-MS/MS.
Materials:
-
Extracted progesterone sample
-
Progesterone-d9 (internal standard)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with an ESI or APCI source
Procedure:
-
Sample Preparation: Prepare plasma samples by protein precipitation with acetonitrile containing a known concentration of progesterone-d9 as an internal standard.[11]
-
Chromatographic Separation:
-
Use a reverse-phase column (e.g., Zorbax SB-C18).[12]
-
Employ an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and methanol (e.g., 20:80 v/v).[12]
-
Set the flow rate to an appropriate value (e.g., 1 mL/min) and maintain the column at a constant temperature (e.g., 45°C).[12]
-
-
Mass Spectrometric Detection:
-
Quantification:
Progesterone Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of compounds for the progesterone receptor.
Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently-tagged progesterone ligand (e.g., Fluormone PL Red)
-
Test compounds
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Add the PR-LBD to a solution containing the fluorescently-tagged progesterone ligand in the wells of a microplate.[5]
-
Add competitor test compounds at various concentrations to the wells.[5]
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well. The binding of the large PR-LBD to the small fluorescent ligand results in a high polarization value.[5]
-
Effective competitors will displace the fluorescent ligand from the PR-LBD, leading to a decrease in the polarization value.[5]
-
Determine the relative affinity (e.g., IC50) of the test compounds by analyzing the shift in polarization values at different concentrations.[5]
Analysis of Progesterone-Induced Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to analyze changes in gene expression in response to progesterone treatment.
Materials:
-
Cells or tissue treated with progesterone
-
RNA isolation kit (e.g., TriPURE reagent)
-
cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit)
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix or SYBR Green Master Mix)
-
Gene-specific primers
-
qPCR instrument (e.g., CFX96 cycler)
Procedure:
-
Cell/Tissue Treatment: Culture cells or maintain tissue in the presence of progesterone at the desired concentration and for the desired duration. Include appropriate vehicle controls.
-
RNA Isolation: Isolate total RNA from the treated and control samples using a suitable RNA isolation kit according to the manufacturer's instructions.[13]
-
cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA using a cDNA synthesis kit with random hexamer primers.[14]
-
qPCR Reaction Setup:
-
qPCR Amplification:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene(s) and a reference gene (e.g., ACTB, GAPDH).
-
Calculate the relative gene expression using a method such as the ΔΔCt method.[13]
-
Signaling Pathways and Experimental Workflows
Progesterone exerts its effects through both genomic and non-genomic signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these complex interactions and a typical experimental workflow.
Progesterone Signaling Pathways
Progesterone's actions are mediated by intracellular progesterone receptors (PR-A and PR-B) that act as ligand-activated transcription factors (genomic pathway) and by membrane-bound progesterone receptors (mPRs) that trigger rapid, non-genomic signaling cascades.[6][15]
Experimental Workflow for Investigating Progesterone's Effect on Gene Expression
The following diagram illustrates a typical experimental workflow for studying the impact of progesterone on gene expression in a cell-based model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. eurofins.com [eurofins.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
